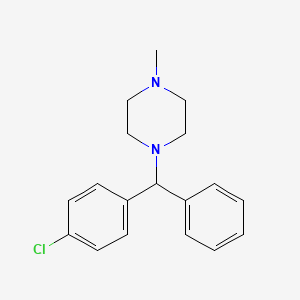

Chlorcyclizine

概要

説明

クロルシクリジンは、ジフェニルメチルピペラジン系に属する第一世代の抗ヒスタミン薬です。主に、鼻炎、蕁麻疹、そう痒症などのアレルギー症状の治療に使用されます。さらに、抗コリン作用、抗セロトニン作用、局所麻酔作用も持っています。 クロルシクリジンは、制吐剤としても使用されます .

準備方法

合成ルートと反応条件

クロルシクリジンの合成のための簡便で効率的なルートが開発されました。一般的な中間体である1-[(4-クロロフェニル)(フェニル)-メチル]-ピペラジンは、(4-クロロフェニル)(フェニル)-メタノンから3段階で優れた収率で調製されます。合成アプローチは、市販されている(4-クロロフェニル)(フェニル)-メタノンから始まり、室温でメタノール中の水素化ホウ素ナトリウムで処理することにより、対応する(4-クロロフェニル)(フェニル)-メタノールの誘導体を生成します。次に、この化合物を、塩化カルシウムの存在下で塩酸と反応させて、1-クロロ-4-[クロロ-(フェニル)-メチル]-ベンゼンを得ます。 最後に、この中間体を、炭酸カリウムと相間移動触媒の存在下、テトラヒドロフラン中、還流条件下でピペラジンと反応させます .

工業的生産方法

クロルシクリジン塩酸塩の工業的生産には、主に3つの段階があります。まず、4-クロロジフェニルメタンを臭素で臭素化して臭素化生成物を生成します。次に、この臭素化生成物をN-メチルピペラジンでアルキル化反応させます。 酸性化および塩形成後、粗生成物を精製および精製して、クロルシクリジン塩酸塩を得ます .

化学反応解析

クロルシクリジンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: クロルシクリジンは酸化されてノルクロルシクリジンを形成することができます。

還元: クロルシクリジンの還元は、さまざまな還元誘導体の形成につながる可能性があります。

置換: クロルシクリジンは置換反応を起こす可能性があり、特に芳香環上の塩素原子に関与します。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物には、ノルクロルシクリジンやその他の置換誘導体などがあります .

科学研究での応用

クロルシクリジンには、いくつかの科学研究での応用があります。

化学: 抗ヒスタミン薬とその合成に関する研究におけるモデル化合物として使用されます。

生物学: クロルシクリジンは、ヒスタミン受容体への影響と、アレルギー反応の治療における潜在的な使用について研究されています。

化学反応の分析

Chlorcyclizine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form northis compound.

Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly involving the chlorine atom on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include northis compound and other substituted derivatives .

科学的研究の応用

Chlorcyclizine has several scientific research applications:

Chemistry: It is used as a model compound in the study of antihistamine drugs and their synthesis.

Biology: this compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.

Medicine: It is used to treat allergy symptoms and as an antiemetic.

Industry: This compound is used in the pharmaceutical industry for the production of antihistamine medications.

作用機序

クロルシクリジンは、ヒスタミンH1受容体拮抗薬として作用することで効果を発揮します。H1受容体でのヒスタミンの作用を阻害し、典型的なアレルギー反応を抑制します。さらに、クロルシクリジンは、抗コリン作用、抗セロトニン作用、局所麻酔作用を有し、これらの作用が全体的な薬理学的プロファイルに寄与しています。 関与する分子標的は、ヒスタミンH1受容体、コリン作動性受容体、セロトニン受容体などです .

類似化合物との比較

クロルシクリジンは、シクリジン、ホモクロルシクリジン、メクリジンなどの他の第一世代の抗ヒスタミン薬と類似しています。クロルシクリジンは、抗ヒスタミン作用、抗コリン作用、抗セロトニン作用、局所麻酔作用を組み合わせた点でユニークです。 このため、幅広いアレルギー症状の治療や制吐剤として特に効果的です .

類似化合物

- シクリジン

- ホモクロルシクリジン

- メクリジン

- セチリジン (ジルテック)

- ジフェンヒドラミン (ベナドリル)

生物活性

Chlorcyclizine (CCZ) is a first-generation antihistamine that has garnered attention for its potential antiviral properties, particularly against the Hepatitis C virus (HCV). This article delves into the biological activity of this compound, focusing on its antiviral mechanisms, pharmacokinetics, and clinical implications based on recent research findings.

Antiviral Mechanism Against Hepatitis C Virus

This compound has been identified as a potent inhibitor of HCV infection through various studies. The mechanism of action primarily involves the inhibition of viral entry into host cells. In vitro studies have demonstrated that CCZ effectively reduces HCV infection in human hepatoma cells and primary human hepatocytes. Notably, CCZ exhibited synergy with established anti-HCV drugs such as ribavirin and interferon-α, suggesting its potential role in combination therapies for chronic HCV infections .

Key Findings:

- Inhibition of Viral Entry : CCZ targets early stages of the HCV replication cycle, preventing the virus from entering host cells.

- Synergistic Effects : The combination of CCZ with other antiviral agents enhances the overall antiviral effect without significant cytotoxicity .

- Clinical Studies : In a clinical study involving 24 patients with chronic HCV, those treated with CCZ in combination with ribavirin showed a greater than three-fold decline in HCV RNA levels compared to monotherapy .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings. Studies indicate that CCZ has favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption and Distribution : CCZ demonstrates a long half-life in human microsomes (>100 minutes), indicating prolonged action within the body.

- Liver Targeting : The compound shows preferential distribution to the liver, which is beneficial for targeting HCV infections .

- Metabolism : The primary metabolite, nor-chlorcyclizine (nor-CCZ), exhibits comparable antiviral activity but with higher cytotoxicity. Therefore, the parent compound is preferred for therapeutic use .

Comparative Efficacy of this compound Derivatives

Research has also focused on optimizing this compound derivatives to enhance their antiviral efficacy against various HCV genotypes. Table 1 summarizes the structure-activity relationships (SAR) and biological activities of selected this compound analogs:

| Compound Name | Structure | EC50 (µM) | Cytotoxicity (CC50) | Comments |

|---|---|---|---|---|

| This compound | C17H22ClN | 0.5 | >1000 | Potent against HCV genotype 2 |

| Nor-chlorcyclizine | C16H20ClN | 0.8 | 200 | Higher cytotoxicity than CCZ |

| Compound 3 | TBD | 0.3 | TBD | Most active against multiple genotypes |

Case Studies and Clinical Implications

- Clinical Trial Overview : A randomized trial assessed the efficacy of this compound combined with ribavirin in chronic HCV patients. Results indicated that while CCZ monotherapy did not yield significant viral load reduction, the combination therapy resulted in notable declines in viral RNA levels in a subset of participants .

- Synergy Modeling : Mathematical modeling has predicted that the combination of this compound with ribavirin could achieve median effectiveness rates of up to 59% in blocking viral production and 78% in preventing infection .

特性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNAKBGANONZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048011 | |

| Record name | Chlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

137-145 °C @ 0.1-0.15 MM HG | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

No Data | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/, FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/ | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

ANTIHISTAMINES ACT AS PHARMACOLOGICAL ANTAGONISTS OF HISTAMINE AT MOST OF HISTAMINE RECEPTOR SITES, ALTHOUGH NOT BY PREVENTING RELEASE OF HISTAMINE. HEPATIC MICROSOMAL ENZYME-INDUCING PROPERTIES OF CHLORCYCLIZINE...HAVE SHORTENED DURATION OF ACTION OF SOME BARBITURATES AS A RESULT OF ENZYME INDUCTION., H1 antagonists inhibit most response of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown or in vitro. ... Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Antagonists/, All H1 antagonists ... can bind to H1 receptors in the CNS ... H1 antagonists can both stimulate and depress the CNS. /H1 Antagonists/, For more Mechanism of Action (Complete) data for CHLORCYCLIZINE (6 total), please visit the HSDB record page. | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

82-93-9 | |

| Record name | (±)-Chlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorcyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26C4IP44P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorcyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 226-227 °C /CHLORCYCLIZINE HYDROCHLORIDE/ | |

| Record name | Chlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORCYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3217 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。